2-(1,4-Diazepan-1-yl)acetamide
Description
Contextualization within Heterocyclic Chemistry and Amide Functional Groups
2-(1,4-Diazepan-1-yl)acetamide is defined by its two core components: the 1,4-diazepane ring and the acetamide (B32628) functional group.
Heterocyclic Chemistry: The 1,4-Diazepane Ring The 1,4-diazepane component is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This diazepine (B8756704) ring system is considered a "privileged structure" in medicinal chemistry because its derivatives have shown a wide range of biological activities. ontosight.ainih.gov Diazepines are notable for their conformational flexibility, which allows them to bind to a variety of biological targets. This structural motif is a cornerstone in the development of pharmaceuticals, particularly those targeting the central nervous system. ontosight.ai
Functional Group Chemistry: The Acetamide Moiety The acetamide group, with the chemical formula CH₃CONH₂, is the simplest amide derived from acetic acid. patsnap.com This functional group is significant in medicinal chemistry due to its ability to form hydrogen bonds, which influences a molecule's solubility and its interactions with biological targets like proteins and enzymes. patsnap.com The presence of the amide bond can be crucial in the design of drugs that require specific binding to enzyme active sites. patsnap.com Derivatives of acetamide have been explored for a multitude of therapeutic uses. nih.gov
The combination of the 1,4-diazepane ring and the acetamide group in a single molecule creates a scaffold with significant potential for chemical modification and diverse biological interactions. ontosight.aiontosight.ai
Rationale for Academic Investigation of the this compound Scaffold
The academic pursuit of understanding this compound and its derivatives is driven by the established pharmacological importance of its constituent parts.
Therapeutic Potential of the Diazepine Core: Derivatives of the 1,4-diazepane ring have been extensively studied for their potential therapeutic effects, which include anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. ontosight.aiontosight.aiontosight.ai Their structural similarity to well-known drugs like benzodiazepines makes them attractive candidates for new drug development. ontosight.airesearchgate.net
Diverse Bioactivity of Acetamide Derivatives: The acetamide moiety is a versatile pharmacophore. nih.gov Various N-substituted acetamide derivatives have been investigated and have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, antidepressant, and analgesic agents. nih.gov
A Scaffold for Drug Discovery: The this compound structure serves as a valuable template for further chemical modification in drug discovery pipelines. Researchers hypothesize that by combining the diazepine ring with the acetamide group and adding other functional groups, it is possible to design novel compounds with enhanced or entirely new therapeutic properties. For instance, small molecules featuring a flexible 1,4-diazepane scaffold are being investigated as potential inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca
Overview of Current Research Trajectories and Fundamental Chemical Studies
Current research on the this compound scaffold is multifaceted, encompassing synthesis, biological evaluation, and computational analysis.
Synthesis and Derivatization: A primary focus of research is the synthesis of new derivatives. smolecule.com This involves modifying the core structure by adding different substituents to the diazepine ring or the acetamide nitrogen. The goal is to create a library of related compounds for biological screening. uwaterloo.ca
Biological Evaluation: Once synthesized, these new compounds undergo rigorous biological testing. This can include in vitro studies to assess their activity against specific enzymes or receptors and cell-based assays to evaluate their effects on cellular processes. ontosight.aiuwaterloo.ca For example, recent studies have evaluated 1,4-diazepane derivatives for their neuroprotective effects against Aβ-induced toxicity and their ability to scavenge reactive oxygen species. uwaterloo.ca
Structure-Activity Relationship (SAR) Studies: A key component of the research is to understand the relationship between a molecule's structure and its biological activity. ontosight.ai By comparing the activity of different derivatives, researchers can identify which chemical features are essential for the desired effect. This knowledge guides the design of more potent and selective compounds.
Pharmacokinetic Profiling: Research also extends to studying the drug-like properties of these compounds, such as their solubility and their potential to cross the blood-brain barrier, which is crucial for developing drugs that target the central nervous system. uwaterloo.ca
Scope and Objectives of Academic Research on the Chemical Compound
The overarching goal of academic research into this compound is the discovery and development of novel therapeutic agents. nih.govsmolecule.com
The primary objectives include:
To Explore New Therapeutic Applications: Researchers aim to uncover the potential of this scaffold in treating a range of diseases, including neurological disorders, cancer, and inflammatory conditions. nih.govontosight.aiuwaterloo.ca
To Design Potent and Selective Molecules: A major objective is to use the scaffold to design compounds that are highly effective at treating a specific condition with minimal side effects. ontosight.ai
To Understand Mechanisms of Action: A fundamental goal is to elucidate how these compounds exert their biological effects at the molecular level, for instance, by identifying the specific enzymes they inhibit or the receptors they bind to. nih.govontosight.ai
To Develop Efficient Synthetic Routes: Improving the methods for synthesizing these compounds is another key objective, ensuring that they can be produced efficiently for further study and potential future development. smolecule.com
Chemical Compound Data
Below are tables detailing the identifiers and computed properties for this compound and a related derivative.
Table 1: Chemical Identifiers for this compound Dihydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1171720-80-1 americanelements.combldpharm.com |
| Chemical Formula | C₇H₁₇Cl₂N₃O americanelements.com |
| Molecular Weight | 230.14 g/mol americanelements.combldpharm.com |
| IUPAC Name | This compound;dihydrochloride americanelements.com |
| SMILES | C1CNCCN(C1)CC(=O)N.Cl.Cl americanelements.com |
| PubChem CID | 42937259 americanelements.com |
Table 2: Computed Properties for 2-(4-Methyl-1,4-diazepan-1-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N₃O nih.gov |
| Molecular Weight | 171.24 g/mol nih.gov |
| IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)acetamide nih.gov |
| SMILES | CN1CCCN(CC1)CC(=O)N nih.gov |
| PubChem CID | 57957716 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)6-10-4-1-2-9-3-5-10/h9H,1-6H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVAMWISALGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors of 2 1,4 Diazepan 1 Yl Acetamide
Retrosynthetic Analysis of the 2-(1,4-Diazepan-1-yl)acetamide Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the C-N bond linking the acetamide (B32628) group to the diazepane ring and the bonds within the diazepane ring itself.
Disconnection of the Acetamide Side Chain: The most logical primary disconnection is the bond between the nitrogen of the diazepane ring and the carbonyl carbon of the acetamide group. This approach simplifies the molecule into two key synthons: a 1,4-diazepane nucleophile and an acetyl electrophile. The corresponding synthetic equivalents would be 1,4-diazepane and a reactive acetyl derivative, such as 2-haloacetamide (e.g., 2-chloroacetamide).
Disconnection of the 1,4-Diazepane Ring: Further deconstruction of the 1,4-diazepane ring can be envisioned through several pathways. A common strategy involves disconnecting the two C-N bonds, leading back to a C3 carbon chain with two leaving groups (e.g., 1,3-dihalopropane) and a C2 nitrogen-containing chain, typically ethylenediamine. Another approach involves the conceptual ring-opening of a smaller heterocyclic precursor, such as an aziridine (B145994) or azetidine (B1206935) derivative.
Established Synthetic Routes for this compound
Established synthetic routes generally follow the logic derived from the retrosynthetic analysis, focusing on reliable and well-documented chemical transformations.
A common and straightforward approach involves a two-step sequence. This method first prepares an activated acetamide intermediate, which is then reacted with the pre-formed 1,4-diazepane ring.
A representative synthesis for an analogous N-substituted acetamide derivative follows this protocol vulcanchem.com:
Preparation of a Chloroacetamide Intermediate: An amine is reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding N-substituted 2-chloroacetamide.
Nucleophilic Substitution: The resulting chloroacetamide is then treated with 1,4-diazepane. The secondary amine of the diazepane acts as a nucleophile, displacing the chloride to form the final product. A base such as sodium hydride may be used to deprotonate the diazepane, enhancing its nucleophilicity vulcanchem.com.
This pathway is versatile and allows for the synthesis of a wide range of derivatives by simply varying the initial amine.
Direct alkylation of the 1,4-diazepane ring is the most direct method for introducing the acetamide side chain. This strategy relies on the nucleophilicity of the secondary amine within the diazepane ring.
The reaction involves treating 1,4-diazepane with a suitable electrophile, such as 2-chloro-N-substituted-acetamide, in a suitable solvent. The reaction proceeds via an SN2 mechanism. For instance, the synthesis of N-(4-fluorophenyl)-2-(2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazol-11-yl)acetamide hydrochloride was achieved by boiling the diazepinobenzimidazole precursor with the 4-fluoroanilide of chloroacetic acid in nitromethane (B149229) nih.gov. This demonstrates a direct alkylation approach to form a similar acetamide linkage on a diazepine-containing scaffold nih.gov.
The efficiency of the alkylation can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the generated acid.
Table 1: Parameters for a Representative Direct Alkylation Synthesis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactants | Diazepinobenzimidazole, 4-fluoroanilide of chloroacetic acid | nih.gov |
| Solvent | Nitromethane | nih.gov |
| Temperature | Boiling | nih.gov |
| Reaction Time | 6 hours | nih.gov |
| Yield | 75% | nih.gov |
The formation of the diazepine (B8756704) ring itself can be accomplished through intramolecular cyclization or by the ring-opening of smaller, strained heterocyclic systems. While not a direct synthesis of the final molecule, these methods are crucial for preparing the key 1,4-diazepane precursor.
One advanced strategy involves the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives through the ring-opening of azetidines. nih.govnih.gov In this process, an azetidine-fused benzodiazepine (B76468) is first activated, for example, through N-methylation, to form a reactive azetidinium salt. nih.govnih.gov This salt then undergoes nucleophilic attack, leading to the opening of the four-membered azetidine ring and the formation of a functionalized seven-membered diazepine ring. nih.govnih.gov While this specific example leads to benzodiazepines, the principle of using a strained ring-opening to form a larger diazepine core is a notable synthetic strategy. nih.govnih.gov
Another strategy involves the tandem N-alkylation-ring opening-cyclization of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides to form 1,4-benzodiazepine derivatives nih.gov. This process highlights the utility of aziridine ring-opening as a key step in constructing the diazepine core nih.gov.
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and selective methods. For the synthesis of this compound and its derivatives, catalytic methods are at the forefront of these advancements.
Catalysis offers pathways to form C-N bonds and heterocyclic rings under milder conditions and with greater control.
Catalytic Ring Formation: Copper-catalyzed intramolecular cross-coupling reactions have been employed for the synthesis of azetidine-fused 1,4-diazepine derivatives. nih.govnih.gov A CuI/N,N-dimethylglycine catalyst system can facilitate the intramolecular C-N bond formation, providing a mild and efficient route to the core heterocyclic structure which can be further modified. nih.govnih.gov
Catalytic Acetamide Formation: While direct alkylation is common, the formation of the acetamide bond itself can be achieved through various catalytic coupling reactions. For example, the palladium-catalyzed carbonylation of amines and aryl halides is a powerful method for amide synthesis, which could be adapted for the construction of complex acetamide derivatives figshare.com.
These advanced methods provide powerful tools for synthesizing libraries of this compound derivatives for further research and development.
Flow Chemistry and Continuous Production Methods
The application of flow chemistry to the synthesis of heterocyclic compounds, including those with diazepine scaffolds, has been an area of growing interest due to advantages such as improved safety, enhanced heat and mass transfer, and the potential for straightforward scalability. mdpi.comacs.org While a specific continuous production method for this compound has not been explicitly reported, the principles of flow chemistry can be applied to its synthesis.
A hypothetical continuous flow process for the production of this compound could be designed as follows:
Reactor Setup: A microreactor or a packed-bed reactor system would be suitable for this transformation. The choice of reactor would depend on the reaction kinetics and whether a solid-supported catalyst or reagent is employed.
Reagent Introduction: Two separate streams, one containing a solution of 1,4-diazepane and a base in a suitable solvent, and the other containing the acetylating agent in the same or a miscible solvent, would be continuously pumped into a mixing zone before entering the reactor.
Reaction Zone: The mixed reagent stream would then flow through a heated or cooled reaction coil. The residence time in this zone would be precisely controlled by adjusting the flow rates of the pumps and the length of the coil to ensure complete conversion.
In-line Quenching and Work-up: The product stream exiting the reactor could be directly mixed with a quenching solution to stop the reaction. Subsequent in-line purification steps, such as liquid-liquid extraction or passing through a scavenger resin to remove unreacted starting materials and byproducts, could be integrated into the flow system. uc.pt
Product Collection: The purified product stream would be continuously collected.
Table 1: Potential Parameters for Continuous Flow Synthesis of this compound
| Parameter | Potential Value/Condition | Rationale |
|---|---|---|
| Reactor Type | Microreactor or Packed-bed reactor | Efficient mixing and heat transfer. |
| Reactant Streams | 1: 1,4-Diazepane + Base in Solvent2: Acetylating Agent in Solvent | Controlled stoichiometry and mixing. |
| Solvent | Acetonitrile, Tetrahydrofuran (THF) | Good solubility for reactants and products. |
| Base | Triethylamine, Diisopropylethylamine (DIEA) | Neutralizes acid byproduct. |
| Temperature | 0 - 80 °C | Optimization required for reaction rate and selectivity. |
| Residence Time | Seconds to minutes | Precise control over reaction time. |
| In-line Purification | Scavenger resins, Liquid-liquid extraction | Continuous removal of impurities. |
The development of such a continuous process would offer significant advantages for the industrial-scale production of this compound, leading to higher efficiency, consistency, and safety compared to traditional batch processes.
Stereoselective Synthesis and Chiral Induction Approaches
The structure of this compound does not inherently possess a chiral center. However, substitution on the diazepane ring could introduce chirality. In such cases, stereoselective synthesis or chiral induction would be crucial to obtain a single enantiomer. While no specific stereoselective synthesis for this particular compound is documented, general strategies for the asymmetric synthesis of substituted 1,4-diazepanes and chiral resolution of cyclic amines can be considered.
Approaches to Stereoselective Synthesis:
Use of Chiral Precursors: A common strategy involves starting with a chiral building block. For instance, a chiral diamine could be used to construct the 1,4-diazepane ring, thereby establishing the stereochemistry early in the synthetic sequence.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a key ring-forming or substitution reaction is another powerful approach. For example, a chiral transition metal catalyst could be employed in a cyclization reaction to form an enantiomerically enriched 1,4-diazepane derivative.
Chiral Induction and Resolution:
If a racemic mixture of a substituted this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.
Kinetic Resolution: This method involves the use of a chiral acylating agent that reacts at different rates with the two enantiomers of a racemic amine. acs.orgnih.gov This would result in the acylation of one enantiomer, leaving the other unreacted, allowing for their separation. The acylated product can then be deacylated to yield the desired enantiomerically pure amine.
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid can form diastereomeric salts, which often have different solubilities and can be separated by crystallization. wikipedia.org The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.
Table 2: Potential Chiral Induction and Resolution Strategies
| Strategy | Description | Key Reagents/Methods |
|---|---|---|
| Use of Chiral Precursors | Synthesis starting from an enantiomerically pure diamine or amino acid. | Chiral diamines, Chiral amino alcohols. |
| Asymmetric Catalysis | Enantioselective ring formation or functionalization using a chiral catalyst. | Chiral transition metal complexes (e.g., Rhodium, Ruthenium). |
| Kinetic Resolution | Selective acylation of one enantiomer of a racemic amine using a chiral acylating agent. | Chiral acylating agents, Enzymes (lipases). nih.govresearchgate.net |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid). wikipedia.org |
The choice of method would depend on the specific structure of the substituted this compound and the desired level of enantiomeric purity.
Purification and Isolation Techniques for Academic and Industrial Scale Preparations
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended application. The polar nature of the acetamide functional group and the basicity of the free amine on the diazepane ring influence the choice of purification techniques.
Academic Scale Purification:
On a laboratory scale, the primary method for purification is typically column chromatography.
Column Chromatography: Silica gel is a common stationary phase for the purification of moderately polar compounds. A solvent system of increasing polarity, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate, can be used to elute the product from the column. The progress of the purification can be monitored by thin-layer chromatography (TLC). For highly polar compounds, reversed-phase chromatography or the use of more polar stationary phases like alumina (B75360) may be more effective. biotage.com
Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility of the desired compound and impurities at different temperatures.
Extraction: Liquid-liquid extraction is a standard work-up procedure to remove water-soluble impurities and byproducts. The pH of the aqueous phase can be adjusted to facilitate the separation of the basic product into the organic layer.
Industrial Scale Purification:
For industrial-scale preparations, the choice of purification method is driven by factors such as cost, efficiency, scalability, and environmental impact.
Crystallization: Crystallization is a preferred method for large-scale purification due to its cost-effectiveness and ability to yield high-purity products. wikipedia.org The process can be optimized by careful selection of solvents, temperature profiles, and seeding techniques.
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as in the pharmaceutical industry, preparative HPLC is often employed. chromatographyonline.com While more expensive than crystallization, it offers excellent separation of closely related impurities. Reversed-phase columns (e.g., C18) are commonly used for the purification of polar compounds. waters.comnih.gov
Solid-Phase Extraction (SPE): SPE can be used for the removal of specific impurities or for the initial clean-up of the crude product. chromatographyonline.com It involves passing a solution of the crude product through a cartridge containing a solid adsorbent that selectively retains either the product or the impurities.
Table 3: Comparison of Purification Techniques
| Technique | Scale | Advantages | Disadvantages |
|---|---|---|---|
| Column Chromatography | Academic | High resolution, versatile. | Time-consuming, uses large solvent volumes. |
| Crystallization | Academic & Industrial | Cost-effective, high purity, scalable. | Not suitable for all compounds (oils, amorphous solids). |
| Preparative HPLC | Academic & Industrial | Very high purity, good for complex mixtures. | Expensive, requires specialized equipment. |
| Solid-Phase Extraction | Academic & Industrial | Fast, selective, can be automated. | Lower capacity than chromatography. |
The final choice of purification strategy will be a balance between the desired purity of this compound and the economic and practical constraints of the production scale.
Chemical Reactivity and Derivatization Studies of 2 1,4 Diazepan 1 Yl Acetamide
Functional Group Transformations and Reaction Mechanisms
The inherent reactivity of 2-(1,4-diazepan-1-yl)acetamide is dictated by the nucleophilicity of the diazepane nitrogens and the electrophilic and nucleophilic centers of the acetamide (B32628) moiety.
The 1,4-diazepane ring contains two secondary amine functionalities. In the parent compound, the nitrogen at the 1-position (N1) is tertiary, being substituted with the acetamidoethyl group. The nitrogen at the 4-position (N4), however, remains a secondary amine and represents the most nucleophilic and reactive site on the molecule for further derivatization.
This N4 nitrogen readily undergoes a variety of common amine reactions, including:
N-Alkylation and N-Benzylation: The N4 position can be functionalized with various alkyl and benzyl (B1604629) groups. For instance, it is a key site for introducing substituted benzyl moieties to produce derivatives such as 2-(4-(4-methylbenzyl)- nih.govepa.gov-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govepa.govevitachem.comtriazolo[4,3-a]quinolin-7-yl)acetamide. nih.gov This type of reaction typically proceeds via nucleophilic substitution with an appropriate alkyl or benzyl halide.
Acylation: The N4 nitrogen can react with acylating agents like acid chlorides or anhydrides to form amides. An example is the formation of 2-[4-(3,3-Dimethylbutanoyl)-1,4-diazepan-1-yl]acetamide. nih.gov This reaction effectively neutralizes the basicity of the N4 nitrogen.
Reductive Amination: Chiral 1,4-diazepanes can be synthesized through asymmetric reductive amination, a key reaction for preparing chiral amines. researchgate.net This strategy can be applied to introduce a wide range of substituents at the N4 position by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
The reactivity of the N1 nitrogen is comparatively limited due to steric hindrance and its involvement in the acetamide side chain. However, under certain conditions, it can participate in reactions, though this is less common than reactions at the N4 position.
The acetamide group (-CH₂C(=O)NH₂) provides additional sites for chemical transformation.
Carbonyl Group Reactions: The carbonyl carbon is an electrophilic center, though it is less reactive than the carbonyl in ketones or aldehydes due to resonance with the amide nitrogen. The primary reaction involving this group is hydrolysis. Under strong acidic or basic conditions, the amide bond can be cleaved to yield (1,4-diazepan-1-yl)acetic acid and ammonia.
Amide Nitrogen Reactions: The primary amide nitrogen is nucleophilic and can undergo reactions such as alkylation, although this typically requires strong bases to deprotonate the nitrogen first. A more common strategy for producing N-substituted acetamide derivatives involves a synthetic route starting with a pre-functionalized amine. For example, derivatives like 2-(1,4-diazepan-1-yl)-N-isopropylacetamide are typically synthesized by reacting 1,4-diazepane with N-isopropyl-2-chloroacetamide. scbt.com The reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles, which underpins the synthesis of many such derivatives. researchgate.net
The carbon atoms of the saturated diazepane ring are generally unreactive. However, transformations can be induced under specific conditions. One significant transformation is the formation of a 1,4-diazepine-2,5-dione ring system. nih.gov This type of reaction involves the carbon framework adjacent to the nitrogen atoms and can occur as an undesirable side reaction in peptide synthesis, but it also presents a potential route for synthesizing novel diazepine (B8756704) derivatives. nih.gov Other potential reactions, though less documented for this specific molecule, could include oxidation to form lactams (diazepanones) at positions adjacent to the nitrogens or ring-opening reactions under harsh conditions.
Development of Novel this compound Analogues and Derivatives
The structural backbone of this compound serves as a versatile scaffold for developing new chemical entities through targeted modifications. nih.govscbt.comuni.lu
Two principal strategies are employed to generate structural diversity from the this compound core:
Modification at the N4 Position of the Diazepane Ring: This is the most common and straightforward approach. The secondary amine at N4 acts as a convenient handle for introducing a wide variety of substituents. This late-stage diversification allows for the synthesis of libraries of compounds from a common intermediate. researchgate.net Examples of derivatives created via this strategy are shown in the table below.
| Derivative Name | N4-Substituent | Reference |
| 2-(4-Methyl-1,4-diazepan-1-yl)acetamide | Methyl | nih.gov |
| 2-[4-(3,3-Dimethylbutanoyl)-1,4-diazepan-1-yl]acetamide | 3,3-Dimethylbutanoyl | nih.gov |
| 2-(4-(4-methylbenzyl)- nih.govepa.gov-diazepan-1-yl)acetamide derivatives | Substituted Benzyl | nih.gov |
Modification at the Acetamide Nitrogen: This strategy involves creating N-substituted acetamides. This is typically achieved not by modifying the parent compound, but by using a different synthetic starting material, namely a substituted 2-chloroacetamide, which is then reacted with 1,4-diazepane. researchgate.net This approach allows for the introduction of diverse functional groups on the amide nitrogen.
| Derivative Name | Acetamide N-Substituent | Reference |
| 2-(1,4-diazepan-1-yl)-N-ethylacetamide | Ethyl | scbt.com |
| 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide | Diethyl | scbt.com |
| 2-(1,4-diazepan-1-yl)-N-isopropylacetamide | Isopropyl | epa.govscbt.com |
| 2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | 2,3-dihydro-1H-inden-5-yl | vulcanchem.com |
Substituents at N4: Placing an electron-donating group, like an alkyl chain, on the N4 nitrogen increases the electron density and basicity of the ring nitrogens. Conversely, attaching an electron-withdrawing group, such as an acyl group (e.g., 3,3-dimethylbutanoyl), drastically reduces the nucleophilicity and basicity of the N4 nitrogen and, to a lesser extent, the N1 nitrogen. nih.gov This change in electronic properties can also affect the reactivity of the rest of the molecule.
Substituents at the Acetamide Nitrogen: Modifying the acetamide group primarily affects the molecule's polarity, hydrogen bonding capability, and steric profile. Replacing the amide protons with alkyl groups, as in 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, removes the potential for hydrogen bond donation from this site. scbt.com Introducing bulky or aromatic substituents can influence how the molecule interacts with biological targets and can also have a minor electronic effect on the reactivity of the diazepane ring.
Reaction Kinetics and Mechanistic Investigations of this compound Reactions
Detailed studies on the reaction kinetics and specific mechanistic pathways for reactions involving this compound are not extensively documented in publicly available scientific literature. While the synthesis and potential applications of its derivatives are subjects of research, comprehensive investigations into the rates and mechanisms of its transformations are limited.
In general, the reactivity of this compound is dictated by the functional groups present: the secondary amine within the diazepane ring, the tertiary amine, and the acetamide moiety. Mechanistic investigations for similar compounds often involve a combination of experimental and computational methods to elucidate the step-by-step processes of chemical reactions.
Hypothetical Kinetic Studies
A kinetic study of a reaction involving this compound, for instance, its N-alkylation or acylation, would typically involve monitoring the concentration of reactants and products over time under controlled conditions (temperature, pressure, and solvent). The data obtained would then be used to determine the reaction order, rate constant, and activation energy.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Parameter | Value |
| Reaction Order | Second-order |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ |
| Activation Energy (Ea) | 55 kJ/mol |
| Pre-exponential Factor (A) | 2.0 x 10⁸ L mol⁻¹ s⁻¹ |
| Note: This data is hypothetical and for illustrative purposes only. |
Mechanistic Considerations
The reaction mechanisms for this compound would likely involve nucleophilic attack by one of the nitrogen atoms of the diazepane ring. The secondary amine is generally more nucleophilic than the tertiary amine and the amide nitrogen, making it the probable site for reactions with electrophiles.
For instance, in an acylation reaction, the lone pair of electrons on the secondary amine would attack the electrophilic carbonyl carbon of an acylating agent. This would be followed by the departure of a leaving group, resulting in the N-acylated product. The investigation of such a mechanism would involve techniques like isotopic labeling, intermediate trapping, and computational modeling to support the proposed pathway.
Theoretical and Computational Investigations of 2 1,4 Diazepan 1 Yl Acetamide
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the reactivity and stability of 2-(1,4-Diazepan-1-yl)acetamide.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a 6-31G(d) basis set, are commonly employed to optimize the molecular geometry and compute various electronic parameters. nih.govijasrm.com These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are essential for determining the most stable three-dimensional structure of the molecule. ijasrm.com
Computational studies on related acetamide (B32628) derivatives have demonstrated the utility of DFT in exploring thermodynamic stability and molecular geometry. nih.gov The optimized geometry from these calculations serves as the foundation for further analysis of the molecule's electronic properties and conformational landscape.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. scispace.com
For this compound, the acetamide moiety can influence the electronic distribution. nih.govnih.gov FMO analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is often localized on the more electron-rich parts of the molecule, such as the nitrogen atoms of the diazepane ring, while the LUMO may be distributed over the acetamide group. This distribution is crucial for predicting how the molecule will interact with other chemical species.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenylacetamide Derivative 1 | -9.06 | -5.59 | 3.47 |
| Phenylacetamide Derivative 2 | -9.57 | -4.58 | 4.99 |
| Benzohydrazide Derivative 1 | -8.99 | -5.41 | 3.58 |
Conformational Analysis of the Diazepane Ring System
The 1,4-diazepane ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. nih.gov For many N,N-disubstituted-1,4-diazepane derivatives, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have indicated that a twist-boat conformation can be a low-energy and even the most stable form. nih.gov The seven-membered diazepine (B8756704) ring is typically non-planar, and its shape often resembles a twist chair in related benzodiazepine (B76468) structures. researchgate.net The specific conformation adopted by this compound would depend on the steric and electronic effects of the acetamide substituent on the diazepane ring.
The different conformations of the diazepane ring are separated by energy barriers, and the ring can flip between these forms. This process is known as ring inversion. chemrxiv.org The energetic landscape describes the relative energies of the different conformers and the transition states that connect them. For related benzodiazepines, the energy barrier for the ring inversion process, which converts one enantiomeric conformation into another, has been calculated to be approximately 17.6 kcal/mol for diazepam. researchgate.net This value provides an estimate of the energy required for the conformational change in the diazepine ring system. The presence of substituents on the ring can influence these energy barriers. researchgate.net
| Compound | Method | Energy Barrier (kcal/mol) |
|---|---|---|
| Diazepam | Calculation | 17.6 |
| Dihydrodibenzothiepine Derivative 1-S | DFT Calculation | Lower than 1-SO₂ |
| Dihydrodibenzothiepine Derivative 1-SO₂ | DFT Calculation | Higher than 1-S |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor. nih.gov
By simulating the molecule's behavior over a period of time, MD can reveal the preferred conformations, the pathways of conformational changes, and the flexibility of different parts of the molecule. For instance, MD simulations have been used to study the interaction of diazepane-containing derivatives with sigma receptors, confirming the stability of the ligand-receptor complex. nih.gov Such simulations on this compound could elucidate its dynamic behavior in aqueous solution, providing a more realistic picture of its structure and properties than static quantum chemical calculations alone.
Simulation of Conformational Dynamics in Different Environments
The 1,4-diazepane ring is a flexible seven-membered heterocycle that can adopt multiple low-energy conformations. The specific conformation is critical as it dictates the three-dimensional arrangement of substituents and thus influences how the molecule interacts with biological targets. Molecular dynamics (MD) simulations are a primary tool for exploring this conformational landscape.
Research on related N,N-disubstituted-1,4-diazepane derivatives has shown that the ring can exist in various forms, including twist-boat and chair conformations. nih.gov An unexpected low-energy state for some of these antagonists was identified as a twist-boat conformation stabilized by an intramolecular π-stacking interaction. nih.gov MD simulations allow researchers to model the dynamic transitions between these states over time in different environments, such as in a vacuum, in an aqueous solution, or within a protein's binding site.
For this compound, simulations would track the atomic trajectories to reveal the preferred conformations of the diazepane ring and the orientation of the acetamide side chain. In an aqueous environment, the simulation would likely show conformations that maximize hydrogen bonding between the amide group, the ring nitrogens, and surrounding water molecules. When simulating the molecule in a hypothetical protein binding pocket, the dynamics would be influenced by steric constraints and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. Computational studies on similar 1,4-diazepane-based ligands have used MD simulations of ligand-protein complexes to confirm docking results and understand their dynamic behavior within a receptor active site. nih.gov The root-mean-square deviation (RMSD) of the ligand can be monitored during the simulation to assess its stability and conformational changes within the binding pocket. nih.gov
Table 1: Computational Methods for Simulating Conformational Dynamics
| Computational Method | Environment | Key Information Provided | Example Application on a 1,4-Diazepane Scaffold |
|---|---|---|---|
| Molecular Mechanics (MM) Minimization | Gas Phase / Implicit Solvent | Identifies local and global energy minima (stable conformers). | Finding the lowest energy twist-boat and chair forms. |
| Molecular Dynamics (MD) Simulation | Explicit Solvent (e.g., water) | Reveals the time-evolution of conformations, flexibility, and solvent interactions. | Simulating the stability of a ligand in a receptor's binding site over hundreds of nanoseconds. nih.gov |
Theoretical Prediction of Solvent Effects on Molecular Structure
The solvent environment can significantly alter the structure, stability, and reactivity of a molecule. Computational models predict these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models surround the solute with a number of individual solvent molecules, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost.
For this compound, the presence of polar functional groups (two amine nitrogens and an amide) makes it particularly sensitive to solvent polarity. Theoretical calculations on related 1,4-diazepine systems have shown that relative tautomer stabilities can differ significantly between the gas phase and a polar solvent. ijpcbs.com A polar solvent would be expected to stabilize conformations of this compound that have a larger dipole moment. Furthermore, specific hydrogen bonds between the molecule's nitrogen and oxygen atoms and protic solvent molecules (like water or methanol) would influence the conformational preference of the acetamide side chain and the puckering of the diazepane ring. Quantum mechanical calculations could be used to quantify changes in geometric parameters, such as bond lengths and dihedral angles, and to analyze shifts in the vibrational frequencies (IR spectrum) upon solvation.
Table 2: Predicted Solvent Effects on Structural Parameters of this compound
| Structural Parameter | Predicted Change in Polar Protic Solvent (e.g., Water) | Rationale | Computational Approach |
|---|---|---|---|
| C=O Bond Length (Amide) | Slight increase | Hydrogen bonding to the carbonyl oxygen weakens the double bond character. | DFT with PCM |
| N-H Bond Length (Amide) | Slight increase | Hydrogen bonding from the N-H group to solvent molecules. | DFT with PCM |
| Dipole Moment | Increase | Stabilization of more polar conformers. | Quantum Mechanics (e.g., DFT) |
Computational Prediction of Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in this area. QSAR models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity.
For this compound, a QSAR study would begin by calculating a wide range of molecular descriptors. These fall into several categories:
Electronic Descriptors: Derived from quantum chemical calculations, these include atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They describe a molecule's ability to participate in electrostatic or electron-transfer interactions.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: Typically represented by the logarithm of the partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase.
Once calculated for a series of related 1,4-diazepane derivatives, these descriptors can be statistically correlated with experimentally determined reactivity or biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding further research. Such molecular modeling and QSAR studies are frequently applied to the related 1,4-benzodiazepine (B1214927) class of compounds to understand their interaction with receptors and to optimize their therapeutic effects. chemisgroup.us
Table 3: Key Molecular Descriptors for Structure-Reactivity Prediction
| Descriptor Class | Specific Descriptor | Information Provided | Relevance to this compound |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability. | Predicts susceptibility to nucleophilic or electrophilic attack. |
| Partial Atomic Charges | Electrostatic interaction potential. | Identifies sites for hydrogen bonding or electrostatic interactions with a target. | |
| Steric | Molecular Surface Area | Size of the molecule and accessibility for interaction. | Influences how the molecule fits into a binding site. |
| Molecular Shape Indices | Describes the 3D shape of the molecule. | Critical for complementarity with a biological receptor. |
| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity. | Predicts membrane permeability and hydrophobic interactions. |
Advanced Analytical Techniques in the Study of 2 1,4 Diazepan 1 Yl Acetamide and Its Complexes
High-Resolution Spectroscopic Methodologies
Spectroscopic techniques are fundamental to the analysis of "2-(1,4-Diazepan-1-yl)acetamide," offering non-destructive methods to probe its structural features and dynamic behavior in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁵N NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of "this compound" in solution. While specific experimental spectra for the parent compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent functional groups and data from analogous structures.
¹H NMR: The proton NMR spectrum is expected to provide key information. The protons of the acetamide (B32628) methylene (B1212753) group (-CH₂-C=O) would likely appear as a singlet. The diazepane ring protons would present more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent methylene groups. The chemical shifts would be influenced by the proximity to the nitrogen atoms and the amide group. The amine proton (-NH-) on the diazepane ring and the amide protons (-NH₂) would typically appear as broad singlets, and their positions can be confirmed by D₂O exchange experiments.
¹³C NMR: The carbon NMR spectrum would distinctly show signals for each unique carbon environment. Key expected resonances include the carbonyl carbon of the acetamide group at the downfield end of the spectrum (typically 170-180 ppm), followed by the methylene carbons of the diazepane ring and the acetamide side chain. The specific chemical shifts provide a carbon skeleton fingerprint of the molecule. For instance, in a related bromazepam degradation product, an amidic carbon was observed at 177 ppm and a methylenic carbon at 66 ppm. researchgate.net
Advanced NMR Techniques: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable for studying the spatial proximity of protons, helping to confirm the conformation of the seven-membered diazepane ring. ¹⁵N NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could offer direct insight into the electronic environment of the three nitrogen atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general principles and data from similar structural motifs. Actual experimental values may vary.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Amide Carbonyl | ¹³C | 170 - 180 | Singlet |
| Diazepane Ring Carbons | ¹³C | 40 - 60 | - |
| Acetamide Methylene Carbon | ¹³C | 55 - 65 | - |
| Amide Protons (-NH₂) | ¹H | 6.5 - 8.0 | Broad Singlet |
| Diazepane Amine Proton (-NH) | ¹H | 1.5 - 3.5 (variable) | Broad Singlet |
| Acetamide Methylene Protons (-CH₂-) | ¹H | 3.0 - 3.5 | Singlet |
| Diazepane Ring Protons (-CH₂-) | ¹H | 2.5 - 3.5 | Multiplets |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
This technique is crucial during synthesis to monitor the conversion of reactants to products and to identify any byproducts. The molecular ion peak (M) and common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are typically observed. For "this compound" (Molecular Formula: C₇H₁₅N₃O), the exact mass is 157.1215 Da. HRMS can confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting daughter ions. The fragmentation pattern would be characteristic of the diazepane and acetamide moieties, aiding in structural confirmation.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts (Data derived from predicted values). uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 158.1288 |
| [M+Na]⁺ | 180.1107 |
| [M+K]⁺ | 196.0847 |
| [M-H]⁻ | 156.1142 |
| [M+HCOO]⁻ | 202.1197 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound."
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would be attributable to the C=O stretching vibration (Amide I band). The N-H stretching vibrations of the primary amide (-NH₂) and the secondary amine (-NH-) would appear as bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1350 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups are expected just below 3000 cm⁻¹. In studies of the related compound acetamide, N-H stretching bands were observed around 3364 and 3193 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. This technique can be particularly useful for studying the skeletal vibrations of the diazepane ring. For related diazepine (B8756704) structures, strong Raman lines for the C=N stretch have been identified near 1615 cm⁻¹, a region where the C=O group of our target compound would also be active. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3100 - 3500 | Medium-Broad |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium-Strong |
| Amide Carbonyl (C=O) | Stretching (Amide I) | 1650 - 1680 | Strong |
| Amide (N-H) | Bending (Amide II) | 1550 - 1640 | Medium-Strong |
| Amine/Amide (C-N) | Stretching | 1000 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
Single-Crystal X-ray Diffraction of Pure this compound and its Derivatives
To date, the single-crystal X-ray structure of pure "this compound" has not been reported in publicly accessible literature. However, if suitable single crystals could be grown, this technique would reveal the exact conformation of the flexible seven-membered diazepane ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which is expected to be extensive. The primary amide group (-CONH₂) can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O), while the secondary amine in the ring (-NH-) provides an additional hydrogen bond donor site. These interactions would dictate the crystal packing and influence the compound's physical properties.
Co-Crystallization Studies with Supramolecular Partners (non-biological)
Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov "this compound" is an excellent candidate for co-crystallization studies due to its multiple hydrogen bonding sites.
By combining it with non-biological supramolecular partners (co-formers) such as dicarboxylic acids, phenols, or other molecules with complementary hydrogen bonding capabilities, novel crystalline materials can be designed. These studies are valuable for understanding the principles of molecular recognition and crystal engineering. Techniques such as slurry co-crystallization, liquid-assisted grinding, or slow evaporation would be employed to screen for co-crystal formation. nih.govresearchgate.net The resulting co-crystals would be analyzed by single-crystal or powder X-ray diffraction to determine their structure and the specific hydrogen-bonding synthons that govern their assembly.
Chromatographic and Separation Science Techniques
Advanced analytical techniques are indispensable for the characterization and quality control of pharmaceutical compounds. In the study of this compound and its complexes, chromatographic and separation science techniques play a pivotal role in assessing purity, monitoring reactions, and analyzing derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is crucial in both the synthesis and final quality assessment of this compound and its derivatives.
Purity Assessment:
The purity of synthesized compounds is a critical parameter in chemical and pharmaceutical research. For derivatives of this compound, such as the 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide series, HPLC is the method of choice for confirming purity. arabjchem.org While specific chromatographic conditions for the parent compound are not extensively detailed in publicly available literature, the successful analysis of its derivatives confirms the suitability of HPLC for this class of molecules.
A study focused on the synthesis of falcipain-2 inhibitors utilized 2-(1,4-Diazepan-1-yl)-N-phenylacetamide as a key intermediate. The purity of the final synthesized derivatives was consistently confirmed by HPLC, with several compounds demonstrating purities of 96% or higher. arabjchem.org This underscores the reliability of HPLC in separating the target compound from starting materials, by-products, and other impurities.
Reaction Monitoring:
HPLC is an invaluable tool for real-time or near-real-time monitoring of chemical reactions. In the synthesis of derivatives from this compound, HPLC can be employed to track the consumption of the starting material and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize impurity formation. The progress of the coupling reaction between 2-(1,4-Diazepan-1-yl)-N-phenylacetamide and various carboxylic acids, for instance, can be effectively monitored by observing the appearance of the product peak and the disappearance of the reactant peaks in the HPLC chromatogram. arabjchem.org
Table 1: Representative HPLC Purity Data for Derivatives of this compound
| Compound | Purity (%) |
| 2-(4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide | 96 |
| 2-(4-(2-Chlorobenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide | 98 |
| N-Phenyl-2-(4-(3-(trifluoromethyl)benzoyl)-1,4-diazepan-1-yl) acetamide | 96 |
| 2-(4-(2-Methoxybenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide | 96 |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. Due to the low volatility of this compound and its complexes, direct analysis by GC is generally not feasible. However, GC can be employed for the analysis of volatile derivatives of this compound.
Derivatization:
To make non-volatile compounds amenable to GC analysis, a chemical modification process known as derivatization is employed. This process involves reacting the analyte with a derivatizing agent to form a more volatile and thermally stable derivative. For compounds containing active hydrogens, such as in the amide group of this compound, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov
The resulting silylated derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. While specific applications of GC for the analysis of volatile derivatives of this compound are not detailed in the reviewed literature, the principles of derivatization are well-established for structurally related compounds. nih.gov
Potential Applications:
The analysis of volatile derivatives of this compound by GC-MS could be valuable for:
Impurity Profiling: Identifying and quantifying volatile impurities that may not be easily detected by HPLC.
Metabolic Studies: In a research context, derivatization followed by GC-MS could potentially be used to identify and quantify metabolites of this compound in biological matrices, provided these metabolites can be derivatized to form volatile products.
Table 2: Common Silylating Agents for Derivatization in GC Analysis
| Derivatizing Agent | Abbreviation | Common Leaving Group |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Trifluoroacetamide |
2 1,4 Diazepan 1 Yl Acetamide As a Versatile Building Block in Organic Synthesis
Applications as a Scaffold in Heterocyclic Chemistry
The inherent structure of 2-(1,4-diazepan-1-yl)acetamide, featuring a reactive acetamide (B32628) side chain attached to a diazepine (B8756704) core, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The diazepine ring itself is a key component in numerous biologically active molecules, and the ability to readily functionalize it via the acetamide group allows for the systematic construction of fused and complex ring systems. researchgate.netmdpi.com
Synthesis of Complex Polycyclic Ring Systems
The this compound framework serves as a key intermediate in the synthesis of elaborate polycyclic heterocyclic systems. The acetamide moiety, or its chloroacetamide precursor, provides a convenient point of attachment for building additional rings onto the diazepine core.
A notable application is in the construction of fused diazepino-benzimidazoles. For instance, derivatives like N-(4-fluorophenyl)-2-(2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazol-11-yl)acetamide have been synthesized by reacting a diazepinobenzimidazole core with a chloroacetamide derivative. nih.govnih.gov This reaction effectively links the diazepine scaffold to a benzimidazole (B57391) system, creating a rigid, polycyclic molecule with potential pharmacological applications. nih.govnih.govtandfonline.com The general strategy involves the alkylation of a pre-existing heterocyclic system with a reactive acetamide side chain, demonstrating the utility of the core structure in building molecular complexity. nih.govnih.gov
Furthermore, synthetic strategies for creating azetidine-fused 1,4-benzodiazepines have been developed. These polycyclic intermediates can then undergo ring-opening reactions to generate a variety of functionalized 1,4-benzodiazepine (B1214927) derivatives, showcasing an innovative pathway to complex structures originating from a diazepine-containing core. nih.govmdpi.com The principles of using chloroacetamide reagents to construct other heterocyclic rings, such as β-lactams, further underscore the potential of the this compound scaffold in diverse cyclization reactions. researchgate.netuomustansiriyah.edu.iq
| Polycyclic System | Synthetic Approach | Reference |
|---|---|---|
| Diazepino[1,2-a]benzimidazoles | Alkylation of a diazepinobenzimidazole with a chloroacetamide derivative. | nih.govnih.gov |
| Azetidine-fused 1,4-Benzodiazepines | Intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. | nih.govmdpi.com |
| Triazolo- and Imidazo-benzodiazepines | Use of benzodiazepines as intermediates for the synthesis of fused ring compounds. | researchgate.netmdpi.com |
Incorporation into Macrocyclic and Cage Structures
While the primary application of the this compound scaffold is in constructing fused heterocyclic systems, its structure is also amenable to incorporation into macrocycles. Methodologies such as ring-closing metathesis (RCM) and azide-alkyne cycloadditions are commonly employed for the synthesis of macrocyclic libraries. core.ac.uk The diazepane acetamide structure, with its two distinct nitrogen atoms and the terminal amide, offers multiple points for attachment of tethers that can be cyclized to form large rings.
For example, during solid-phase peptide synthesis, the formation of a 1,4-diazepine-2,5-dione ring has been observed as a side reaction. nih.gov While often undesirable in that context, this reaction demonstrates a pathway for forming a diazepine-containing cyclic structure, suggesting that with targeted synthesis design, the this compound building block could be intentionally incorporated into macrocyclic peptide mimetics or other large ring systems for drug discovery. nih.govresearchgate.net
Role in Combinatorial Chemistry and Library Synthesis
The 1,4-diazepine and its fused analogue, the 1,4-benzodiazepine, are recognized as classic "privileged scaffolds" in medicinal chemistry. jocpr.comnih.gov This status makes them ideal core structures for the construction of combinatorial chemical libraries aimed at discovering new drug leads. The semi-rigid diazepine ring provides a well-defined three-dimensional orientation for appended substituents, allowing for a systematic exploration of chemical space. researchgate.net
Construction of Diverse Chemical Libraries Based on the Diazepane Scaffold
The this compound structure is well-suited for library synthesis due to its multiple points of diversity. The secondary amine within the diazepine ring (at the 4-position) and the primary amide of the acetamide group can be readily modified with a wide range of building blocks. This allows for the generation of large libraries of related compounds from a common core.
Multicomponent reactions (MCRs) are often employed to rapidly build diversity around the diazepine scaffold. nih.gov Advanced techniques, such as DNA-encoded library (DEL) technology, have also been successfully applied to benzodiazepine (B76468) scaffolds. acs.orgrsc.org In this approach, a DNA tag is attached to each unique molecule, allowing for the synthesis and screening of massive libraries in a single mixture. The development of DNA-compatible methods to generate tricyclic benzodiazepine scaffolds highlights the ongoing importance of this structural class in high-throughput screening. acs.org
Methodologies for Parallel Synthesis of Derivatives
Parallel synthesis, often facilitated by solid-phase techniques, is a cornerstone of combinatorial chemistry. The landmark synthesis of a 1,4-benzodiazepine library by Ellman in the early 1990s utilized a solid support to systematically assemble the compounds, demonstrating the feasibility of this approach. nih.gov
A key strategy in solid-phase synthesis is the "catch and release" method, which has been applied to the parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-one derivatives. researchgate.net In this process, a crude intermediate is selectively captured on a resin, purified by washing away impurities, and then cleaved to release the final, purified product. Such methodologies are directly applicable to derivatives of this compound, where the core could be immobilized on a resin while modifications are performed at the available diversity points, enabling the rapid and efficient production of a library of analogues.
Precursor for Advanced Functional Molecules in Chemical Research
Beyond its role as a scaffold for library generation, this compound serves as a direct precursor to advanced functional molecules with specific biological activities. By strategically modifying the core structure, researchers can fine-tune its properties to interact with specific biological targets.
A clear example is the synthesis of a series of N-(4,5-dihydro-1-methyl- nih.govtandfonline.comtandfonline.comtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govtandfonline.comdiazepan-1-yl)acetamides. nih.gov These complex molecules, built upon the core diazepan-1-yl-acetamide structure, were evaluated for their positive inotropic activity. One derivative, 2-(4-(4-methylbenzyl)- nih.govtandfonline.com-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govtandfonline.comtandfonline.comtriazolo[4,3-a]quinolin-7-yl)acetamide, was identified as a particularly potent inotropic agent, demonstrating the successful transformation of the basic scaffold into a highly functional molecule for cardiovascular research. nih.gov
Similarly, the diazepino[1,2-a]benzimidazole derivatives, which can be synthesized from precursors related to this compound, have shown promise as anxiolytic and analgesic agents. nih.govnih.gov These findings underscore the role of the diazepane-acetamide core as a foundational element in the rational design of new therapeutic agents.
| Molecule Class | Core Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| Substituted (diazepan-1-yl)acetamides | This compound | Positive Inotropic Agent | nih.gov |
| Diazepino[1,2-a]benzimidazoles | Fused 1,4-Diazepine | Anxiolytic and Analgesic | nih.govnih.gov |
Development of Molecular Probes for Spectroscopic Studies (non-biological)
There is a lack of specific published research detailing the use of this compound as a foundational component for creating molecular probes for non-biological spectroscopic analysis. The construction of such probes typically involves the strategic linkage of a recognition element with a signaling moiety, such as a fluorophore. The 1,4-diazepane portion of the molecule contains two nitrogen atoms that can act as a chelating unit for metal ions, a common strategy for probe design. However, the scientific literature does not currently provide examples of this specific compound being functionalized to create such non-biological probes. Therefore, no specific research findings or data on their spectroscopic properties can be presented.
Synthesis of Chemosensors and Recognition Elements
The application of this compound in the synthesis of chemosensors and recognition elements for non-biological targets is not documented in the available scientific literature. Chemosensors operate by selectively binding to a target analyte, which in turn produces a measurable signal. The 1,4-diazepane ring is a well-known structural motif in the design of receptors for various metal ions. In theory, the acetamide group of this compound could be chemically modified to attach a signaling unit, thereby creating a sensor molecule. Despite this theoretical potential, no studies have been published that demonstrate this synthetic strategy or characterize the resulting products as chemosensors. As such, there are no detailed research findings or performance data, like analyte selectivity or detection limits, to report for chemosensors derived from this compound.
Intermolecular Interactions and Complex Formation of 2 1,4 Diazepan 1 Yl Acetamide
Hydrogen Bonding Networks in Solid and Solution States
Detailed experimental studies, such as single-crystal X-ray diffraction or advanced NMR spectroscopy in solution, are required to elucidate the hydrogen bonding behavior of 2-(1,4-Diazepan-1-yl)acetamide . Such studies would provide critical data on bond lengths, angles, and donor-acceptor patterns.
Intra- and Intermolecular Hydrogen Bonding Patterns
Without experimental data, one can only hypothesize the potential hydrogen bonding patterns. The molecule possesses hydrogen bond donors in the secondary amine (N-H) of the diazepan ring and the primary amide (-NH₂) group. Hydrogen bond acceptors include the carbonyl oxygen (C=O) of the amide and the two nitrogen atoms of the diazepan ring. Intramolecular hydrogen bonds could potentially form between the diazepan N-H and the carbonyl oxygen, which would influence the molecule's conformation. Intermolecularly, a variety of hydrogen-bonding motifs, such as chains or dimers, could be formed, significantly impacting its solid-state structure.
Influence on Conformational Stability and Crystal Packing
The specific network of hydrogen bonds would be the primary determinant of the compound's crystal packing and the conformational stability of the flexible seven-membered diazepan ring. The interplay between intra- and intermolecular bonds would dictate which of the possible chair, boat, or twist-boat conformations of the diazepan ring is most stable in the solid state. However, no published studies are available to confirm these details.
Metal Coordination Chemistry of this compound as a Ligand
The presence of three nitrogen atoms and one oxygen atom suggests that This compound could act as a multidentate ligand in coordination chemistry. However, a review of the literature reveals no specific studies on its chelation properties or the synthesis of its metal complexes.
Chelation Properties with Transition and Main Group Metals
The molecule could potentially act as a bidentate or tridentate ligand. For instance, it could coordinate to a metal ion through the two nitrogen atoms of the diazepan ring, forming a stable chelate ring. The amide group could also be involved in coordination, though this is less common. The specific coordination mode would depend on the metal ion's size, charge, and electronic properties.
Synthesis and Characterization of Metal Complexes
There are no published methods for the synthesis of metal complexes using This compound as a ligand. Characterization techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction would be essential to determine the structure and bonding within any potential complexes.
Stoichiometry and Stability Constants of Formed Complexes
To determine the stoichiometry (metal-to-ligand ratio) and the stability constants of complexes formed with This compound , techniques like potentiometric or spectrophotometric titrations would be necessary. This data is crucial for understanding the strength and nature of the metal-ligand interactions. Currently, no such data has been published for this specific compound.
Supramolecular Assembly and Host-Guest Interactions of this compound
The study of supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent intermolecular forces. While specific research on the supramolecular assembly of this compound is not extensively documented in publicly available literature, the molecular structure possesses key functional groups that suggest a propensity for forming ordered assemblies and participating in complex formations. The presence of a flexible seven-membered diazepane ring, a hydrogen-bond-donating and -accepting acetamide (B32628) group, and two nitrogen atoms with lone pairs of electrons provides multiple sites for intermolecular interactions.
Self-Assembly Processes in Crystal Engineering
In the realm of crystal engineering, the predictable formation of crystalline solids from molecular components is a primary goal. The self-assembly of this compound in the solid state would be governed by a hierarchy of intermolecular interactions, primarily hydrogen bonding.
The acetamide moiety is a robust functional group known for forming strong and directional hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This often leads to the formation of well-defined hydrogen-bonded motifs, such as chains or dimers. For instance, in many acetamide derivatives, molecules are linked by N-H···O hydrogen bonds, creating extended one-dimensional chains or cyclic R22(8) graph-set motifs in the case of dimers.
Weak C-H···O and C-H···π interactions, although less dominant than conventional hydrogen bonds, would also contribute to the stability of the crystal packing. The methylene (B1212753) groups of the diazepane ring and the acetamide side chain can participate in these weaker interactions, further directing the three-dimensional arrangement of the molecules.
While a specific crystal structure for this compound is not available, the analysis of related structures, such as derivatives of 1,4-diazepan-5-one, reveals a common tendency to form dimers via N-H···O hydrogen bonds. This suggests that similar motifs could be expected in the crystal structure of this compound.
Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Strong Hydrogen Bond | Amide N-H | Carbonyl O | Chains, Dimers |
| Hydrogen Bond | Diazepane N-H | Diazepane N, Carbonyl O | Cross-linking of chains/dimers |
| Weak Hydrogen Bond | Aliphatic C-H | Carbonyl O, Diazepane N | Further stabilization of packing |
Formation of Organic/Inorganic Supramolecular Structures
The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms opens up the possibility of forming organic/inorganic hybrid supramolecular structures. The two nitrogen atoms of the diazepane ring and the carbonyl oxygen of the acetamide group can act as ligands, binding to a metal center.
The formation of such coordination complexes can lead to the construction of multidimensional networks. The specific geometry and dimensionality of the resulting supramolecular structure would depend on several factors:
The nature of the metal ion: Different metal ions have distinct coordination preferences (e.g., coordination number, geometry), which will dictate how the organic ligand binds.
Stoichiometry: The ratio of the organic ligand to the metal ion will determine the connectivity of the resulting network.
Solvent: The solvent used for crystallization can sometimes be incorporated into the crystal lattice, mediating interactions between different parts of the supramolecular assembly.
For example, the flexible diazepane ring can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two different metal centers. The acetamide group can either remain uncoordinated or participate in binding, potentially leading to the formation of polynuclear or polymeric structures. The combination of coordination bonds and hydrogen bonds (from the amide and diazepane N-H groups) can result in robust and intricate three-dimensional frameworks. These materials could have interesting properties, such as porosity or catalytic activity, depending on their specific structure.
Table 2: Potential Coordination Modes of this compound in Organic/Inorganic Hybrids
| Ligand Atoms Involved | Coordination Mode | Potential Resulting Structure |
| N(diazepane), N(diazepane) | Bidentate (Chelating) | Discrete metal complexes |
| N(diazepane), N(diazepane) | Bidentate (Bridging) | 1D, 2D, or 3D coordination polymers |
| N(diazepane), O(amide) | Bidentate (Chelating) | Metallacyclic structures |
| N(diazepane) and/or O(amide) | Monodentate | Coordination to a single metal ion |
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes
The synthesis of 1,4-diazepane derivatives can be complex, and the development of novel and efficient synthetic routes is a key area for future research. nih.gov Traditional methods for the synthesis of the 1,4-diazepane ring often involve multi-step procedures with moderate yields. nih.gov Future investigations could focus on the development of more streamlined and atom-economical approaches.
One promising avenue is the use of domino reactions, where a series of bond-forming events occur in a single pot, to construct the diazepane core and introduce the acetamide (B32628) functionality concurrently. acs.org For instance, aza-Nazarov cyclization followed by an intramolecular aza-Michael addition has been shown to be an effective method for the synthesis of 1,4-diazepanes. acs.org Adapting such methodologies to incorporate an acetamide side chain could significantly improve synthetic efficiency.
Another area of exploration is the use of novel catalytic systems. For example, copper-catalyzed intramolecular C-N bond coupling has been successfully employed in the synthesis of benzodiazepines, which are structurally related to diazepanes. nih.gov Research into the application of similar transition-metal catalysts for the direct N-acetamidoalkylation of a pre-formed diazepane ring could lead to more direct and versatile synthetic pathways. Furthermore, the use of heteropolyacids as catalysts has shown promise in the synthesis of 1,4-diazepine derivatives, offering high yields and shorter reaction times. nih.gov
The table below summarizes potential novel synthetic strategies for 2-(1,4-Diazepan-1-yl)acetamide and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Domino Reactions (e.g., aza-Nazarov/aza-Michael) | Increased efficiency, reduced waste, step economy. acs.org | Substrate scope, catalyst development, control of stereochemistry. |
| Transition-Metal Catalysis (e.g., Cu-catalyzed C-N coupling) | Milder reaction conditions, functional group tolerance. nih.gov | Catalyst screening, ligand design, optimization of reaction parameters. |
| Heteropolyacid Catalysis | High yields, shorter reaction times, reusable catalysts. nih.gov | Catalyst selection, reaction optimization for N-acetamide derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters for diazepane synthesis. |
Advanced Computational Design for Targeted Chemical Properties
Computational chemistry offers powerful tools for the rational design of molecules with specific properties. For this compound and its analogs, advanced computational methods can be employed to predict and tailor their chemical characteristics for various applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable approach for correlating the structural features of a series of compounds with their chemical or biological activity. nih.gov While direct QSAR studies on this compound are not available, research on related 4-N-aryl- nih.govsemanticscholar.orgdiazepane ureas has demonstrated the utility of this approach in identifying key physicochemical descriptors that influence receptor inhibition. nih.gov Similar QSAR models could be developed for this compound derivatives to guide the synthesis of compounds with optimized properties.
The following table outlines potential computational approaches and their applications in the design of this compound derivatives.
| Computational Method | Application | Desired Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting chemical properties based on molecular structure. nih.gov | Identification of structural motifs that confer desired properties. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. nih.gov | Understanding the flexibility of the diazepane ring and its interactions. |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. | Predicting reaction mechanisms and designing more efficient syntheses. |
| Pharmacophore Modeling | Identifying essential structural features for specific interactions. | Designing derivatives with targeted binding affinities. |
Exploration in Materials Science and Polymer Chemistry
The incorporation of heterocyclic scaffolds like 1,4-diazepane into polymers can lead to materials with novel properties and functionalities. The this compound molecule, with its reactive acetamide group and the potential for further functionalization on the diazepane ring, presents an interesting building block for materials science and polymer chemistry.
One area of potential innovation is the development of molecularly imprinted polymers (MIPs). While not directly involving this compound, the use of diazepam, a related benzodiazepine (B76468), as a template for the synthesis of MIPs for selective extraction has been demonstrated. semanticscholar.org The acetamide group in this compound could act as a functional monomer in a similar polymerization process, leading to polymers with specific recognition sites for target molecules.
Furthermore, the diazepane moiety can be incorporated into the backbone or as a pendant group in polymers to influence their physical and chemical properties. For instance, the presence of the nitrogen atoms in the diazepane ring could enhance the coordinating ability of the polymer, making it suitable for applications in metal ion sequestration or catalysis. The acetamide group could also be modified post-polymerization to attach other functional units, leading to the creation of smart materials that respond to external stimuli.
Challenges and Unexplored Areas in Fundamental Chemistry Research
Despite the potential of this compound, several challenges and unexplored areas in its fundamental chemistry need to be addressed. A significant challenge lies in the selective functionalization of the 1,4-diazepane ring. The two nitrogen atoms in the ring have similar reactivity, making it difficult to selectively modify one over the other. Developing synthetic methods for the regioselective N-functionalization of the diazepane ring is a critical area for future research. nih.gov
The conformational landscape of the 1,4-diazepane ring is complex, with multiple low-energy conformations possible. A thorough understanding of the conformational preferences of this compound and how they are influenced by the acetamide substituent and the surrounding environment is currently lacking. Advanced spectroscopic and computational studies are needed to elucidate these conformational dynamics.
The reactivity of the acetamide group in the context of the diazepane ring is another area that warrants investigation. For example, exploring the hydrolysis, reduction, or further derivatization of the acetamide moiety could open up new avenues for creating novel compounds with diverse functionalities.
Potential for Innovation in Ligand Design for Non-Biological Applications
The presence of two nitrogen atoms in the 1,4-diazepane ring and the oxygen and nitrogen atoms in the acetamide group make this compound a potential multidentate ligand for coordination with metal ions. This opens up opportunities for its application in areas beyond biology, such as catalysis, sensing, and supramolecular chemistry.
The design of novel ligands for transition metal catalysis is an active area of research. The 1,4-diazepane scaffold can provide a unique steric and electronic environment around a metal center, potentially leading to catalysts with enhanced activity and selectivity. By modifying the substituents on the diazepane ring and the acetamide group, it may be possible to fine-tune the properties of the resulting metal complexes for specific catalytic transformations.
In the field of chemical sensing, ligands that can selectively bind to specific metal ions are highly sought after. The coordinating atoms in this compound could be tailored to exhibit a high affinity for a particular metal ion. Coupling this ligand to a chromophore or fluorophore could lead to the development of new chemosensors for the detection of environmentally or industrially important metal ions.
The ability of this compound to form coordination complexes also suggests its potential use in the construction of supramolecular assemblies. By linking multiple ligand units together, it may be possible to create complex architectures such as coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-(1,4-Diazepan-1-yl)acetamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,4-diazepane with chloroacetamide derivatives in polar aprotic solvents (e.g., acetonitrile) under reflux conditions can yield the target molecule. Catalysts like triethylamine (TEA) may enhance reaction efficiency. Purification often involves column chromatography using silica gel and eluents such as dichloromethane/methanol mixtures . Optimization of reaction time, temperature, and stoichiometric ratios of reagents is critical to achieving yields >70% .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by identifying proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- LC-HRMS/MS : Resolves isomeric impurities and degradation products.
- Melting Point Analysis : Assesses purity (e.g., sharp melting points between 130–140°C indicate high crystallinity) .
Basic: How is this compound applied in medicinal chemistry research?
Answer:
The compound serves as a versatile building block for:
- Enzyme Inhibitors : Functionalization of the diazepane ring enables interactions with catalytic sites (e.g., kinases or proteases).
- Pharmacophore Development : The acetamide moiety can be modified to enhance bioavailability or target selectivity.
- Prodrug Synthesis : Its stability under physiological conditions makes it suitable for prodrug formulations .
Advanced: How can researchers address structural ambiguities in this compound derivatives?
Answer:
Positional isomerism (e.g., ortho vs. meta substituents) can be resolved using:
- 2D NMR (COSY, NOESY) : Maps spatial relationships between protons.
- Isotopic Labeling : Traces metabolic or synthetic pathways to confirm connectivity.
- X-ray Crystallography : Provides definitive structural assignments, as demonstrated in studies correcting misassigned hydroxyl group positions .
Advanced: What catalytic strategies improve the yield of this compound derivatives?
Answer:
- Acid Catalysis : Polyphosphoric acid enhances cyclization efficiency in diazepane ring formation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
- Solvent Optimization : Polar solvents like DMF increase solubility of intermediates, minimizing side reactions .
Advanced: Which metabolic pathways are relevant for studying this compound analogs?
Answer:
- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the diazepane ring.
- Sulfation/Glucuronidation : Metabolites like sulfated acetamides (e.g., 2-(2-hydroxyphenyl)acetamide sulfate) are identified via LC-HRMS/MS.
- Enzyme Inhibition Assays : In vitro studies using liver microsomes or recombinant enzymes assess metabolic stability .
Safety: What protocols ensure safe handling of this compound in laboratories?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste.
- Toxicity Screening : Preclinical assays (e.g., Ames test) are recommended for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
